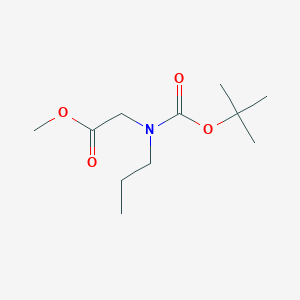
Methyl N-(tert-butoxycarbonyl)-N-propylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(tert-butoxycarbonyl)-N-propylglycinate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(tert-butoxycarbonyl)-N-propylglycinate typically involves the reaction of glycine derivatives with tert-butoxycarbonyl chloride in the presence of a base. One common method includes the following steps:
Starting Material: Glycine derivative.
Reagent: tert-butoxycarbonyl chloride.
Base: Triethylamine or sodium hydroxide.
Solvent: Dichloromethane or tetrahydrofuran.
Reaction Conditions: The reaction is carried out at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(tert-butoxycarbonyl)-N-propylglycinate undergoes various chemical reactions, including:
Deprotection: Removal of the tert-butoxycarbonyl group using acidic conditions, such as trifluoroacetic acid or hydrochloric acid.
Substitution: Nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Cyclization: Intramolecular cyclization to form cyclic amino acid derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in ethyl acetate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Cyclization: Lithium bis(trimethylsilyl)amine as a base in a continuous-flow reactor.
Major Products Formed
Deprotection: Glycine derivatives without the Boc group.
Substitution: Various substituted glycine derivatives.
Cyclization: Cyclic amino acid derivatives with quaternary stereocenters.
Aplicaciones Científicas De Investigación
Methyl N-(tert-butoxycarbonyl)-N-propylglycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of biomedical polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl N-(tert-butoxycarbonyl)-N-propylglycinate primarily involves the protection and deprotection of amino groups. The Boc group provides stability to the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amino group is free to participate in further chemical transformations, such as peptide bond formation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate: Similar in structure but contains a chloropropyl group.
N-tert-Butoxycarbonyl-L-serine Methyl Ester: Contains a serine residue instead of glycine.
N-tert-Butoxycarbonyl-L-threonine Methyl Ester: Contains a threonine residue instead of glycine.
Uniqueness
Methyl N-(tert-butoxycarbonyl)-N-propylglycinate is unique due to its specific combination of a glycine derivative with a Boc protecting group and a propyl side chain. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H21NO4 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]acetate |
InChI |
InChI=1S/C11H21NO4/c1-6-7-12(8-9(13)15-5)10(14)16-11(2,3)4/h6-8H2,1-5H3 |
Clave InChI |
GHRRXQXJQPKCEE-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC(=O)OC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14012562.png)
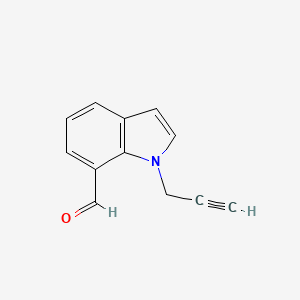
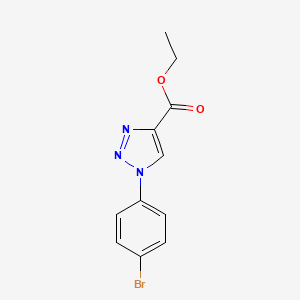
![[2-(Dodecylsulfanyl)ethyl]benzene](/img/structure/B14012585.png)
![2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
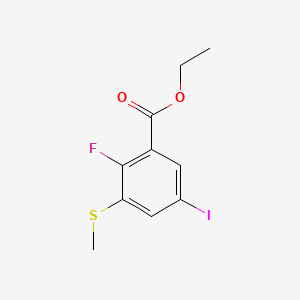
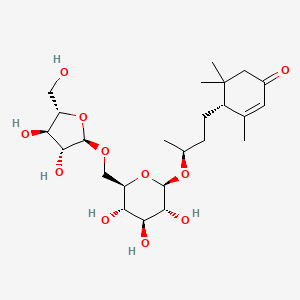
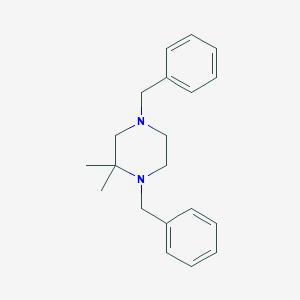
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
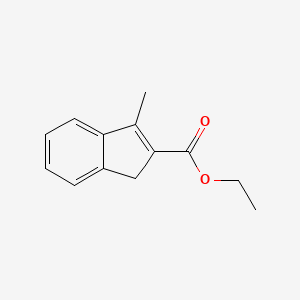

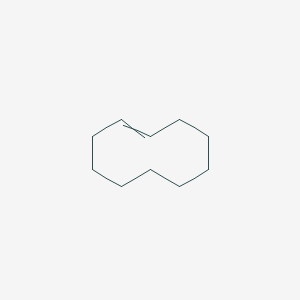

![cis-5-Boc-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole](/img/structure/B14012648.png)
